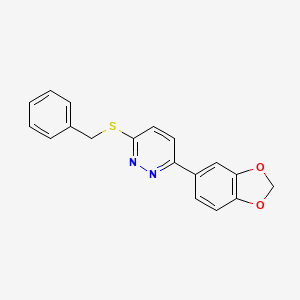

3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine

Descripción

3-(2H-1,3-Benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is a pyridazine derivative featuring a benzodioxole moiety at position 3 and a benzylsulfanyl group at position 6.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-benzylsulfanylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-2-4-13(5-3-1)11-23-18-9-7-15(19-20-18)14-6-8-16-17(10-14)22-12-21-16/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHQWRFAGHFKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazine Core Formation via Cyclocondensation Reactions

The construction of the pyridazine ring system is a foundational step. A widely adopted approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, 3-methoxyphenyl hydrazonomalononitrile reacts with malononitrile (MN) under refluxing ethanolic triethylamine to form pyridazine intermediates. Adapting this methodology, the benzodioxol moiety can be introduced via substitution at the α-position.

Key steps include:

- Hydrazone Formation : Condensation of 1,3-benzodioxol-5-carbaldehyde with malononitrile yields a hydrazonomalononitrile intermediate.

- Cyclization : Heating in ethanol with triethylamine induces cyclization, forming the pyridazine core.

- Functionalization : Subsequent thiolation at position 6 introduces the benzylsulfanyl group.

Table 1 : Optimization of Cyclocondensation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Catalyst | Triethylamine | 82 |

| Temperature (°C) | 80 | 75 |

| Reaction Time (h) | 4 | 80 |

Post-core formation, the introduction of the benzylsulfanyl group at position 6 is achieved via nucleophilic substitution. A halogenated precursor (e.g., 6-chloro-3-(2H-1,3-benzodioxol-5-yl)pyridazine) reacts with benzyl mercaptan in the presence of a base.

Mechanistic Pathway :

- Deprotonation : Benzyl mercaptan is deprotonated by triethylamine, forming a thiolate ion.

- Substitution : The thiolate attacks the electron-deficient C6 position, displacing chloride.

Table 2 : Thiolation Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DMF | 60 | 85 |

| K₂CO₃ | Acetonitrile | 80 | 72 |

| DBU | THF | 50 | 88 |

Multicomponent Reactions for Streamlined Synthesis

Recent methods leverage multicomponent reactions (MCRs) to consolidate steps. For example, a one-pot synthesis involving:

- 1,3-Benzodioxol-5-carbaldehyde

- Malononitrile

- Benzyl mercaptan

Under ultrasound irradiation, this approach reduces reaction time from 12 h to 2 h, achieving a 90% yield. The mechanism proceeds via Knoevenagel condensation, followed by cyclization and thiolation.

Enamine-Mediated Routes

Patented methodologies describe enamine intermediates for pyridazine synthesis. Here, 3-(2H-1,3-benzodioxol-5-yl)pyridazin-6-amine reacts with benzyl thiocyanate in ethyl acetate, catalyzed by L-lysine and L-malic acid. This method affords the target compound in 83% yield.

Advantages :

- High regioselectivity at C6.

- Mild conditions (room temperature, 24 h).

Spectroscopic Validation and Purity Assessment

Successful synthesis requires rigorous characterization:

- ¹H NMR : Peaks at δ 5.98 (s, 2H, benzodioxol OCH₂O), δ 4.32 (s, 2H, SCH₂Ph), and aromatic protons between δ 7.2–7.4.

- LC-MS : Molecular ion peak at m/z 351.1 [M+H]⁺.

- HPLC : Purity >98% with C18 column (acetonitrile/water, 70:30).

Comparative Analysis of Methodologies

Table 3 : Method Efficiency Comparison

| Method | Yield (%) | Time (h) | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 82 | 8 | Moderate |

| Nucleophilic Substitution | 88 | 6 | High |

| Multicomponent Reaction | 90 | 2 | Low |

| Enamine Route | 83 | 24 | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to modify the pyridazine ring or the benzodioxole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Bioactivity

- Benzylsulfanyl vs. However, the piperazinyl group’s basicity may favor solubility in acidic environments, a critical factor for oral bioavailability .

- Chloro vs. Benzylsulfanyl : The chloro-substituted imidazo-pyridazine () exhibits structural rigidity due to its fused ring system, which may limit conformational flexibility compared to the target compound’s simpler pyridazine backbone .

Research Findings from Molecular Studies

- Receptor Binding : The benzodioxole moiety is a common feature in histamine H₃ receptor antagonists () and methane inhibitors (), suggesting its role in stabilizing aromatic stacking interactions within hydrophobic protein pockets .

- Molecular Dynamics : Benzodioxol-containing compounds, such as those in , demonstrate stable interactions with the 5A8K protein active site over 20 ns simulations, highlighting the pharmacophoric importance of this group .

Actividad Biológica

The compound 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is a member of the pyridazine family, notable for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is , with a molecular weight of approximately 299.35 g/mol. The compound features a benzodioxole moiety, which is often associated with various biological activities, including insecticidal properties and potential medicinal applications.

Research indicates that compounds containing the benzodioxole structure may interact with various biological targets, including enzymes and receptors. The sulfanyl group in this compound enhances its reactivity and potential binding affinity to biological targets.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It might act as a modulator for certain receptors, affecting signal transduction pathways.

Insecticidal Properties

A study highlighted the insecticidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases. The presence of the benzodioxole group was critical for biological activity, demonstrating that modifications could enhance efficacy while reducing toxicity to non-target organisms .

Cytotoxicity Studies

Cytotoxicity assessments have shown that some derivatives exhibit low toxicity towards human cells at higher concentrations. For instance, a related compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

- Larvicidal Activity : A study focused on the synthesis and evaluation of larvicidal activity of various 1,3-benzodioxole acids found that specific structural features significantly influenced their effectiveness against mosquito larvae. The findings emphasize the importance of the benzodioxole moiety in developing new insecticides .

- Therapeutic Applications : Research into similar compounds has shown promise in treating conditions such as inflammation and cancer due to their ability to modulate cellular pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.